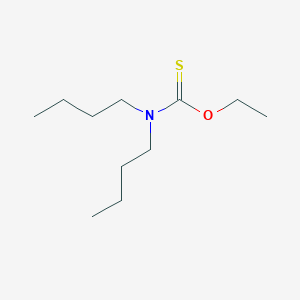
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide typically involves the reaction of 2-(1-naphthyl)ethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the oxazoline ring or the naphthyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, amine derivatives, and substituted oxazolines or naphthyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxazoline, 2-(2-phenylethylamino)-, hydrobromide
- 2-Oxazoline, 2-(2-(2-naphthyl)ethylamino)-, hydrobromide
- 2-Oxazoline, 2-(2-(3-naphthyl)ethylamino)-, hydrobromide
Uniqueness
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
101932-41-6 |
|---|---|
Molekularformel |
C15H17BrN2O |
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
N-(2-naphthalen-1-ylethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide |
InChI |
InChI=1S/C15H16N2O.BrH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-16-15-17-10-11-18-15;/h1-7H,8-11H2,(H,16,17);1H |
InChI-Schlüssel |
YQAOMIODAQUJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)NCCC2=CC=CC3=CC=CC=C32.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
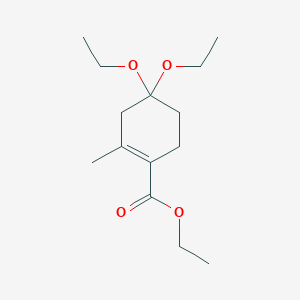
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
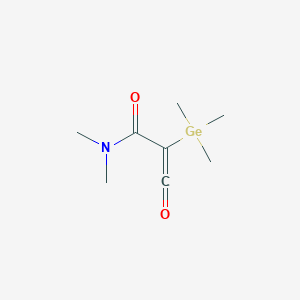

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
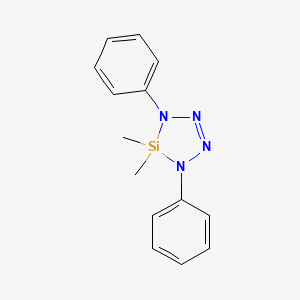
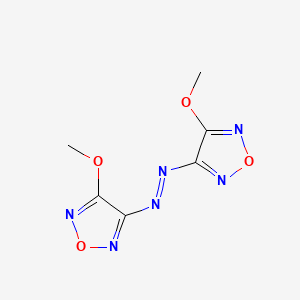

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
